molecular formula C12H11ClN2 B13243056 2-chloro-N-(pyridin-2-ylmethyl)aniline

2-chloro-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B13243056
M. Wt: 218.68 g/mol
InChI Key: DUAJSTGPGNCWTO-UHFFFAOYSA-N
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Description

2-chloro-N-(pyridin-2-ylmethyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a pyridine ring attached to an aniline moiety through a methylene bridge, with a chlorine atom substituted at the ortho position of the aniline ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 2-chlorobenzyl chloride with 2-aminomethylpyridine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetonitrile. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the efficient use of raw materials .

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, depending on the nature of the metal ion and the coordination environment . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

2-chloro-N-(pyridin-2-ylmethyl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

2-chloro-N-(pyridin-2-ylmethyl)aniline

InChI

InChI=1S/C12H11ClN2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8,15H,9H2

InChI Key

DUAJSTGPGNCWTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CC=N2)Cl

Origin of Product

United States

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